Aminooxy-PEG9-methane
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Description
Aminooxy-PEG9-methane is a useful research compound. Its molecular formula is C19H41NO10 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Biological Activity
Aminooxy-PEG9-methane is a specialized polyethylene glycol (PEG) derivative that exhibits significant biological activity, particularly in the realm of bioconjugation. This compound is characterized by its aminooxy functional group, which allows it to react with aldehydes to form stable oxime bonds. Such properties make it highly valuable in various biochemical applications, including drug delivery systems and the construction of complex molecular architectures.
Chemical Structure and Properties
- Molecular Formula : C19H41NO10
- Molecular Weight : Approximately 403.54 g/mol
- Functional Groups : Aminooxy group, PEG spacer
The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, making this compound suitable for diverse biochemical applications. Its ability to form stable oxime bonds through condensation reactions is particularly crucial for bioconjugation techniques, enabling the attachment of biomolecules such as proteins or peptides to various surfaces or other molecules .
Mechanism of Biological Activity
The biological activity of this compound primarily stems from its reactivity with aldehydes, leading to the formation of oxime bonds. This reaction is significant for:
- Bioconjugation : The ability to attach biomolecules enhances the pharmacokinetics and bioavailability of therapeutic agents.
- Drug Delivery Systems : By improving solubility and stability in physiological environments, it can minimize side effects associated with conventional therapies.
Additionally, in the presence of reducing agents, the aminooxy group can form hydroxylamine linkages, which are beneficial for creating more complex molecular architectures.
Applications in Research and Pharmaceutical Development
This compound has a variety of applications in research and pharmaceutical development:
- Targeted Drug Delivery : Enhances the efficacy of drugs by improving their distribution and reducing systemic toxicity.
- Bioconjugation Techniques : Facilitates the attachment of therapeutic agents to carriers or surfaces, enhancing their functional properties.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Aminooxy-PEG7-methane | C15H33NO8 | Shorter PEG chain; used similarly for bioconjugation |
Aminooxy-PEG8-methane | C17H37NO9 | Intermediate length; offers flexibility in applications |
Aminooxy-PEG1-methane | C11H23NO5 | Shortest chain; often used for simpler conjugation tasks |
This compound stands out due to its longer PEG chain compared to similar compounds, which enhances solubility and provides greater steric hindrance, improving the stability and efficacy of bioconjugates formed using this compound.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biomolecules. Research has demonstrated its effectiveness in forming stable conjugates through oxime bond formation. Notably:
- Study on Drug Delivery Systems : A study illustrated how this compound improved the pharmacokinetics of a model drug by enhancing its solubility and stability in physiological conditions.
- Bioconjugation Efficiency : Research showed that the compound could effectively conjugate with proteins, leading to enhanced therapeutic efficacy in targeted delivery systems.
These findings highlight the compound's potential in advancing drug delivery technologies and improving therapeutic outcomes.
Properties
Molecular Formula |
C19H41NO10 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
O-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C19H41NO10/c1-21-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-18-19-30-20/h2-20H2,1H3 |
InChI Key |
NOOFTGGHALAEJP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCON |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.